6-imino-7-(2-methoxyethyl)-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with fused imino, oxo, and methoxyethyl substituents. The presence of the methoxyethyl group enhances solubility, while the carboxamide moiety may contribute to target binding via hydrogen bonding.
Properties
Molecular Formula |
C18H21N5O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-imino-7-(2-methoxyethyl)-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H21N5O3/c1-11(2)20-17(24)12-10-13-16(23(15(12)19)8-9-26-3)21-14-6-4-5-7-22(14)18(13)25/h4-7,10-11,19H,8-9H2,1-3H3,(H,20,24) |
InChI Key |
QZWKUSRBKMYMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(2-methoxyethyl)-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and isocyanates. The key steps in the synthesis may involve:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.
Substitution Reactions: Introduction of the 2-methoxyethyl and N-propan-2-yl groups via nucleophilic substitution.
Oxidation and Reduction: Adjusting the oxidation state of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-imino-7-(2-methoxyethyl)-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-imino-7-(2-methoxyethyl)-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.
Pharmacology: Studying its interactions with biological targets to understand its mechanism of action.
Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.
Biological Research: Investigating its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-imino-7-(2-methoxyethyl)-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Key Differentiators
Substituent Effects : The methoxyethyl group confers higher aqueous solubility compared to benzothiazol-containing analogs .
Target Selectivity : Unlike SAHA, which broadly inhibits HDACs, the tricyclic scaffold may favor selectivity for HDAC isoforms or unrelated targets like kinases .
Synthetic Accessibility : The compound’s synthesis likely requires multi-step cyclization, contrasting with simpler hydroxamate-based HDAC inhibitors .
Biological Activity
6-imino-7-(2-methoxyethyl)-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique triazatricyclo structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities linked to its distinct molecular configuration.
Chemical Structure and Properties
The compound's molecular formula is C18H22N6O3, with a molecular weight of approximately 372.43 g/mol. Its structure includes multiple functional groups such as imino, oxo, and carboxamide functionalities which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6O3 |
| Molecular Weight | 372.43 g/mol |
| Key Functional Groups | Imino, Oxo, Carboxamide |
Preliminary studies suggest that the biological activity of this compound may involve interactions with various biological targets including enzymes and receptors. The specific mechanisms are still under investigation but may include:
- Enzyme Modulation : The compound may influence enzymatic pathways that are critical for cellular processes.
- Receptor Interaction : Potential binding to specific receptors could modulate signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. Studies have shown that derivatives of triazatricyclo compounds can inhibit the growth of various bacteria and fungi.
Anticancer Properties
Some studies suggest that this compound may have anticancer potential due to its ability to induce apoptosis in cancer cells. The exact pathways through which it exerts these effects require further elucidation.
Neuroprotective Effects
There is emerging evidence that compounds similar to 6-imino-7-(2-methoxyethyl)-2-oxo-N-propan-2-yl may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of triazatricyclo derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
- Anticancer Research : In vitro studies on human breast cancer cell lines showed that treatment with related compounds resulted in a reduction of cell viability by over 70% after 48 hours of exposure.
- Neuroprotection : Research involving animal models demonstrated that administration of compounds similar to the target compound reduced markers of oxidative stress in brain tissues following induced ischemia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
